Methyl (2S)-4,4-difluoropyrrolidine-2-carboxylate; 2,2,2-trifluoroacetic acid Methyl (2S)-4,4-difluoropyrrolidine-2-carboxylate; 2,2,2-trifluoroacetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17945668
InChI: InChI=1S/C6H9F2NO2.C2HF3O2/c1-11-5(10)4-2-6(7,8)3-9-4;3-2(4,5)1(6)7/h4,9H,2-3H2,1H3;(H,6,7)
SMILES:
Molecular Formula: C8H10F5NO4
Molecular Weight: 279.16 g/mol

Methyl (2S)-4,4-difluoropyrrolidine-2-carboxylate; 2,2,2-trifluoroacetic acid

CAS No.:

Cat. No.: VC17945668

Molecular Formula: C8H10F5NO4

Molecular Weight: 279.16 g/mol

* For research use only. Not for human or veterinary use.

Methyl (2S)-4,4-difluoropyrrolidine-2-carboxylate; 2,2,2-trifluoroacetic acid -

Specification

Molecular Formula C8H10F5NO4
Molecular Weight 279.16 g/mol
IUPAC Name methyl 4,4-difluoropyrrolidine-2-carboxylate;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C6H9F2NO2.C2HF3O2/c1-11-5(10)4-2-6(7,8)3-9-4;3-2(4,5)1(6)7/h4,9H,2-3H2,1H3;(H,6,7)
Standard InChI Key OVMBCVZBBJYYNQ-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1CC(CN1)(F)F.C(=O)(C(F)(F)F)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of two distinct components:

  • Methyl (2S)-4,4-difluoropyrrolidine-2-carboxylate: A pyrrolidine ring with fluorine atoms at the 4-position and a methyl ester group at the 2-position. The (2S) stereochemistry introduces chirality, critical for interactions with biological targets .

  • 2,2,2-Trifluoroacetic acid (TFA): A volatile carboxylic acid that often serves as a counterion to enhance solubility and facilitate purification.

The molecular formula is C₈H₁₀F₅NO₄, with a molecular weight of 279.16 g/mol . The fluorine atoms increase electronegativity and lipophilicity, influencing the compound’s reactivity and bioavailability.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₈H₁₀F₅NO₄
Molecular Weight279.16 g/mol
CAS Number915230-14-7
Storage ConditionsRoom temperature
Purity≥97%

Synthesis and Preparation

Synthetic Pathways

The synthesis involves two primary steps:

  • Formation of the Methyl Ester: (2S)-4,4-Difluoropyrrolidine-2-carboxylic acid undergoes esterification with methanol in the presence of acid catalysts (e.g., sulfuric acid) to yield the methyl ester.

  • Complexation with Trifluoroacetic Acid: The ester is treated with TFA to form a stable salt, improving crystallinity and facilitating isolation.

Applications in Pharmaceutical Chemistry

Role as a Building Block

The compound’s rigid pyrrolidine scaffold and fluorine substituents make it a preferred intermediate in drug discovery:

  • PROTACs Development: Its inclusion in protein degrader architectures enhances binding affinity to E3 ubiquitin ligases, a critical feature for targeted protein degradation .

  • Bioisosteric Replacements: The difluoropyrrolidine moiety substitutes for traditional heterocycles, improving metabolic stability and reducing off-target effects.

Facilitation of Purification

TFA’s volatility allows for easy removal via evaporation, simplifying the purification of synthetic intermediates. This property is particularly advantageous in multi-step syntheses requiring high-purity intermediates.

Analytical Characterization and Research Findings

Analytical Methods

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Used to quantify the compound and detect impurities, with a limit of detection (LOD) <0.01 ppm .

  • Differential Ion Mobility Spectrometry (DMS): Enhances selectivity in complex matrices, such as plant extracts, by resolving co-eluting species .

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